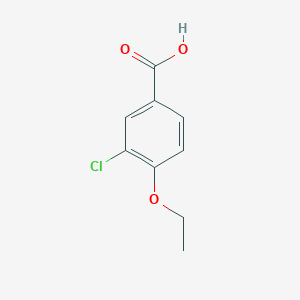

3-Chloro-4-ethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJYTDQPWANJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352195 | |

| Record name | 3-Chloro-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-15-3 | |

| Record name | 3-Chloro-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, experimentally-derived protocol for its synthesis, and a summary of its spectral characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at the 3-position, and an ethoxy group at the 4-position. These substituents influence the molecule's polarity, acidity, and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 213598-15-3 | [1][2] |

| Melting Point | 211-215 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, starting from the readily available precursor, 3-chloro-4-hydroxybenzoic acid. This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Williamson ether synthesis procedures for structurally related compounds.

Materials:

-

3-Chloro-4-hydroxybenzoic acid

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Workflow for the synthesis and purification of this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The expected spectral data are summarized below based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Quartet from -OCH₂CH₃ (~4.1 ppm), Triplet from -OCH₂CH₃ (~1.4 ppm), Carboxylic acid proton (>10 ppm, broad) |

| ¹³C NMR | Carboxylic carbon (~170 ppm), Aromatic carbons (~115-160 ppm), Methylene carbon of ethoxy (~64 ppm), Methyl carbon of ethoxy (~15 ppm) |

| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid, broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), C-Cl stretch (~700-800) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 200/202 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of -OH, -COOH, -CH₂CH₃, and -OCH₂CH₃ |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the ethoxy group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amidation.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing chloro and carboxylic acid groups. The directing effects of these substituents will influence the position of further substitution.

-

Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

-

Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Caption: Reactivity profile of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The presence of the chloro and ethoxy groups can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding to biological targets.

Derivatives of this compound could be synthesized and screened for various biological activities. For instance, the carboxylic acid moiety provides a handle for the synthesis of amide or ester libraries, which could be evaluated as enzyme inhibitors or receptor modulators.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

An In-depth Technical Guide to 3-Chloro-4-ethoxybenzoic acid (CAS: 213598-15-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 3-Chloro-4-ethoxybenzoic acid. Significant data gaps exist in the scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and biological activity. The information presented herein is intended for informational purposes and to guide future research.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorinated and ethoxylated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. Benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, and the specific substitution pattern of this molecule could impart unique physicochemical and pharmacological properties. However, it is crucial to note that dedicated research on this specific compound is limited.

Physicochemical Properties

Commercially available data provides fundamental physicochemical information for this compound.[1][2]

| Property | Value | Reference |

| CAS Number | 213598-15-3 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 211-215 °C | [1] |

| InChI Key | VGMJYTDQPWANJQ-UHFFFAOYSA-N | [1] |

| SMILES | CCOc1ccc(cc1Cl)C(O)=O | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Pathway:

A potential two-step synthesis could involve the ethylation of a commercially available starting material, 3-chloro-4-hydroxybenzoic acid, via a Williamson ether synthesis.

Step 1: Deprotonation of 3-chloro-4-hydroxybenzoic acid

The phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated using a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This generates the corresponding phenoxide, which is a more potent nucleophile.

Step 2: Ethylation of the phenoxide

The phenoxide intermediate is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethoxy group. The reaction is typically heated to drive it to completion. Subsequent acidification would yield the final product, this compound.

References

Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 3-Chloro-4-ethoxybenzoic acid, a key physical property for its identification and purity assessment. This document outlines the accepted melting point range, a detailed experimental protocol for its determination, and the logical workflow for chemical characterization where melting point analysis is a critical step.

Core Data: Physical and Chemical Properties

The physical properties of this compound are essential for its proper handling, characterization, and use in research and development. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Melting Point | 211-215 °C (lit.) | |

| CAS Number | 213598-15-3 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

The Role of Melting Point in Compound Purity

The melting point is a fundamental thermal analysis technique used to characterize crystalline solids.[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0 °C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[1][2] This results in a lower and broader melting range.[2][3] Consequently, an accurate melting point determination serves as a crucial indicator of the purity of this compound. A sharp melting range within the established literature value is indicative of high purity.[3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a crystalline solid.[4] The following protocol outlines the procedure using a modern digital melting point apparatus.

Materials and Equipment

-

This compound (sample must be completely dry and in powdered form)[5][6]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Digital melting point apparatus

-

Spatula

Procedure

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]

-

Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.[6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]

-

Continue this process until the packed sample is 2-3 mm high. A well-packed sample is crucial for accurate results.[6][7]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[6][7]

-

Insert a new capillary tube with the sample into the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is essential to ensure thermal equilibrium and obtain an accurate reading.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1, onset of melting).[6][7]

-

Continue heating and record the temperature at which the last crystal of the solid turns into a clear liquid (T2, completion of melting).[6][7]

-

The melting point is reported as the range T1 - T2.

-

-

Repeat Measurements:

-

For reliable results, the determination should be repeated at least twice with fresh samples.[7] Consistent values across multiple measurements confirm the accuracy of the result.

-

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound, highlighting the role of melting point analysis.

Caption: Workflow for Chemical Compound Identification and Purity Assessment.

Relationship Between Purity and Melting Point

This diagram illustrates the concept of melting point depression caused by impurities.

Caption: Effect of Purity on Melting Point Range.

References

- 1. mt.com [mt.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. What Is The Importance Of Determining The Melting Point Of A Substance? Identify Compounds & Assess Purity - Kintek Solution [kindle-tech.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide on the Solubility of 3-Chloro-4-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility in various solvents is a critical parameter for its purification, formulation, and application. This technical guide offers insights into the solubility of this compound by examining data from structurally similar molecules and provides detailed methodologies for its experimental determination.

Chemical Structure and Properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 213598-15-3 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Melting Point | 211-215 °C |

| Appearance | Solid |

Solubility Data of Structurally Analogous Compounds

To estimate the solubility behavior of this compound, it is instructive to review the solubility of other substituted benzoic acids. The following tables summarize the mole fraction solubility (x₁) of various chlorobenzoic and alkoxybenzoic acids in different organic solvents at various temperatures. This data is compiled from the IUPAC-NIST Solubility Data Series and other scientific literature.[1][2]

Table 1: Mole Fraction Solubility (x₁) of Chlorobenzoic Acids in Various Solvents

| Solute | Solvent | Temperature (K) | Mole Fraction (x₁) |

| o-Chlorobenzoic Acid | Ethanol | 298.15 | 0.231 |

| o-Chlorobenzoic Acid | Methanol | 298.15 | 0.285 |

| o-Chlorobenzoic Acid | Acetone | 298.15 | 0.432 |

| o-Chlorobenzoic Acid | Water | 298.15 | 0.00028 |

| p-Chlorobenzoic Acid | Ethanol | 298.15 | 0.046 |

| p-Chlorobenzoic Acid | Methanol | 298.15 | 0.057 |

| p-Chlorobenzoic Acid | Ethyl Acetate | 298.15 | 0.063 |

| p-Chlorobenzoic Acid | Water | 298.15 | 0.00008 |

Data compiled from various sources.[3][4][5]

Table 2: Mole Fraction Solubility (x₁) of Alkoxybenzoic Acids in Various Solvents

| Solute | Solvent | Temperature (K) | Mole Fraction (x₁) |

| p-Ethoxybenzoic Acid | Ethanol | 298.15 | 0.105 |

| p-Ethoxybenzoic Acid | Methanol | 298.15 | 0.132 |

| p-Ethoxybenzoic Acid | Acetone | 298.15 | 0.254 |

| p-Ethoxybenzoic Acid | Water | 298.15 | 0.00012 |

| 4-Methoxybenzoic Acid | 1-Butanol | 298.15 | 0.1556 |

| 4-Methoxybenzoic Acid | Isobutanol | 298.15 | 0.1356 |

| 4-Methoxybenzoic Acid | Ethylene Glycol | 298.15 | 0.0224 |

| 4-Methoxybenzoic Acid | Ethyl Acetate | 298.15 | 0.1895 |

Data compiled from various sources.[6][7]

General Solubility Trends:

-

Polar Solvents: Substituted benzoic acids generally exhibit higher solubility in polar organic solvents like alcohols (methanol, ethanol) and acetone.[3][5] This is due to the favorable interactions (hydrogen bonding) between the carboxylic acid group and the solvent molecules.

-

Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents such as toluene and alkanes.

-

Water: As with most organic acids of its size, this compound is expected to have very low solubility in water.[3] The presence of the chloro and ethoxy groups increases the molecule's hydrophobicity compared to benzoic acid.

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.

Experimental Protocols for Solubility Determination

The following section details the gravimetric method, a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[8]

3.1. Gravimetric Method

This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

This compound

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be well below the melting point of this compound.

-

Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final constant weight of the vial.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, molality, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Alternative Method: UV-Vis Spectroscopy

For aromatic compounds like this compound, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[9][10]

Brief Methodology:

-

Determine λmax: Record the UV-Vis spectrum of a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. After filtration, dilute an aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted solution at λmax and use the calibration curve to determine its concentration. Back-calculate the concentration of the original saturated solution to determine the solubility.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]

- 3. Page loading... [guidechem.com]

- 4. sapub.org [sapub.org]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Chloro-4-ethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-ethoxybenzoic acid, a valuable building block in organic synthesis and pharmaceutical development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.98 | d | 1H | H-2 |

| ~7.89 | dd | 1H | H-6 |

| ~6.95 | d | 1H | H-5 |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~1.48 | t | 3H | -OCH₂CH₃ |

| ~11.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O |

| ~159.0 | C-4 |

| ~132.5 | C-6 |

| ~130.0 | C-2 |

| ~124.0 | C-1 |

| ~122.5 | C-3 |

| ~112.0 | C-5 |

| ~64.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3][4] |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 183/185 | Medium | [M-OH]⁺ |

| 172/174 | Medium | [M-C₂H₄]⁺ |

| 155/157 | High | [M-OC₂H₅]⁺ |

| 127/129 | Medium | [M-CO₂H - C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into an NMR tube.

-

Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 500 MHz spectrometer are typically used.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Gently grind the KBr in an agate mortar to a fine powder.

-

Add the this compound sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Vial

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable volatile solvent.

-

For GC-MS analysis, derivatization with a silylating agent may be performed to increase volatility, though direct injection may also be possible.

-

Set the GC-MS instrument parameters. Typical conditions include an injector temperature of 250°C and an EI source energy of 70 eV.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is separated on the GC column and subsequently introduced into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Synthesis of 3-Chloro-4-ethoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-ethoxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document details the most common synthetic pathway, including reaction conditions, purification methods, and expected yields.

Introduction

This compound (CAS No: 213598-15-3) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, a chlorinated and ethoxylated phenyl ring attached to a carboxylic acid, make it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on a reliable and widely applicable synthetic route starting from 3-chloro-4-hydroxybenzoic acid.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing with 3-chloro-4-hydroxybenzoic acid. The initial step involves the protection of the carboxylic acid functional group via esterification, followed by a Williamson ether synthesis to introduce the ethoxy group. The final step is the hydrolysis of the ester to yield the desired product.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 213598-15-3 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Melting Point | 211-215 °C | [1] |

| Appearance | Solid | [1] |

Experimental Protocols

Step 1: Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

This initial step protects the carboxylic acid as an ethyl ester to prevent unwanted side reactions during the subsequent etherification.

Reaction Scheme:

References

Synthesis of 3-Chloro-4-ethoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Chloro-4-ethoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details two principal synthetic pathways, including experimental protocols adapted from established methodologies, quantitative data, and workflow visualizations to facilitate understanding and replication.

Core Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Williamson Ether Synthesis: This highly reliable and versatile method involves the ethoxylation of a pre-chlorinated phenolic precursor, 3-chloro-4-hydroxybenzoic acid.

-

Electrophilic Aromatic Substitution: This pathway involves the direct chlorination of 4-ethoxybenzoic acid.

Both starting materials, 3-chloro-4-hydroxybenzoic acid and 4-ethoxybenzoic acid, are commercially available, offering flexibility in the selection of the synthetic approach based on cost, availability, and laboratory capabilities.

Pathway 1: Williamson Ether Synthesis of 3-Chloro-4-hydroxybenzoic acid

This method is a robust and widely used technique for the formation of ethers. In this synthesis, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent to form the desired ether linkage.

Experimental Protocol

The following protocol is adapted from established Williamson ether synthesis procedures for similar benzoic acid derivatives.

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone (or dimethylformamide - DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Quantitative Data

| Reactant/Product | Molar Equivalent | Molecular Weight ( g/mol ) | Purity |

| 3-chloro-4-hydroxybenzoic acid | 1.0 | 172.57 | >97% |

| Ethyl iodide | 1.5 | 155.97 | >99% |

| Potassium carbonate | 2.5 | 138.21 | >99% |

| This compound | - | 200.62 | >97% (after purification) |

Synthesis Workflow: Williamson Ether Synthesis

Pathway 2: Electrophilic Chlorination of 4-Ethoxybenzoic Acid

This synthetic route involves the direct chlorination of the aromatic ring of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director; therefore, the chlorine will be directed to the position ortho to the ethoxy group (position 3).

Experimental Protocol

The following protocol is based on general procedures for the chlorination of benzoic acid derivatives.

Materials:

-

4-ethoxybenzoic acid

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-ethoxybenzoic acid (1.0 eq) in the inert solvent.

-

Catalyst Addition: Add the Lewis acid catalyst (catalytic amount) to the solution.

-

Chlorinating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel. If using chlorine gas, bubble it through the solution at a controlled rate.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

-

Work-up - Quenching: Slowly pour the reaction mixture into ice-water to quench the reaction and decompose the catalyst.

-

Work-up - Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted starting material, followed by water and then brine.

-

Work-up - Acidification: Acidify the combined aqueous washes with 1 M HCl to precipitate the product.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization.

Quantitative Data

| Reactant/Product | Molar Equivalent | Molecular Weight ( g/mol ) | Purity |

| 4-ethoxybenzoic acid | 1.0 | 166.17 | >98% |

| Sulfuryl chloride | 1.1 | 134.97 | >97% |

| Aluminum chloride | catalytic | 133.34 | >99% |

| This compound | - | 200.62 | >97% (after purification) |

Synthesis Workflow: Electrophilic Chlorination

Conclusion

This guide outlines two effective and well-documented pathways for the synthesis of this compound. The choice between the Williamson ether synthesis and electrophilic chlorination will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. Both methods utilize standard organic chemistry techniques and reagents, making them accessible for most research and development laboratories. The provided protocols and workflows serve as a detailed starting point for the successful synthesis of this important chemical intermediate.

A Technical Guide to the Purity Specifications of 3-Chloro-4-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 3-Chloro-4-ethoxybenzoic acid (CAS No. 213598-15-3), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This document outlines typical purity grades, potential impurities, and detailed analytical methodologies for quality control.

Core Specifications

This compound is typically available in various grades of purity. The following tables summarize the key physicochemical properties and common purity specifications offered by commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 213598-15-3 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Solid |

| Melting Point | 211-215 °C |

| Linear Formula | CH₃CH₂OC₆H₃ClCO₂H |

Table 2: Typical Purity Specifications

| Parameter | Specification |

| Assay (Purity) | ≥ 97% |

| Physical Form | Solid |

Note: Purity is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Potential Impurity Profile

Understanding the potential impurities is critical for assessing the quality of this compound. The most common synthetic route to this compound is the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzoic acid and an ethylating agent (e.g., ethyl iodide or diethyl sulfate). Based on this pathway, potential impurities may include:

Table 3: Potential Process-Related Impurities

| Impurity Name | Structure | Rationale for Presence |

| 3-Chloro-4-hydroxybenzoic acid | ClC₆H₃(OH)COOH | Unreacted starting material. |

| Ethyl 3-chloro-4-ethoxybenzoate | CH₃CH₂OC₆H₃ClCO₂CH₂CH₃ | Incomplete hydrolysis if the synthesis is performed on the ester. |

| Unidentified related substances | - | By-products from side reactions or degradation. |

Analytical Methodologies

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are detailed protocols for recommended analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative analysis of this compound and its organic impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase.

-

Analysis: Inject the sample and standard solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using the reference standard for external calibration.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful technique for confirming the identity of the compound by identifying its functional groups.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Interpretation: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to observe include:

-

A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

-

Aromatic C-H stretches (~3100-3000 cm⁻¹).

-

A strong C=O stretch from the carbonyl group of the carboxylic acid (~1700-1680 cm⁻¹).

-

C-O stretching vibrations (~1320-1210 cm⁻¹).

-

Aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).

-

Quality Control Workflow

A systematic workflow is crucial to ensure the consistent quality of this compound from raw material to final product.

Caption: Quality control workflow for this compound.

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-ethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethoxybenzoic acid is a versatile aromatic carboxylic acid building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its substituted phenyl ring, featuring a chlorine atom and an ethoxy group, provides a unique scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid moiety serves as a convenient handle for various chemical transformations, including amidation and esterification, enabling the generation of compound libraries for screening and lead optimization.

The presence of the chloro and ethoxy substituents on the benzene ring is anticipated to influence the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and target-binding interactions. While extensive research on this compound itself is emerging, the well-documented biological activities of structurally related chloro- and alkoxy-substituted benzoic acid derivatives suggest its potential as a precursor for novel therapeutic agents and other functional molecules. This document provides detailed application notes and experimental protocols for utilizing this compound as a key synthetic intermediate.

Application I: Synthesis of Novel Benzamide Derivatives with Potential Antimicrobial Activity

Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] By coupling this compound with various amines, a library of novel N-substituted benzamides can be synthesized and screened for antibacterial and antifungal activity.

Experimental Protocol: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide

This protocol outlines a general two-step procedure for the synthesis of an N-aryl benzamide derivative from this compound.

Step 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloro-4-ethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide

-

In a separate flask, dissolve the desired aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 3-chloro-4-ethoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-chloro-4-ethoxybenzamide.

Predicted Antimicrobial Activity

While specific data for derivatives of this compound is not yet available, the following table summarizes the antimicrobial activity of structurally related substituted benzamides against various microorganisms to indicate the potential of this compound class.

| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Substituted Benzamides | Bacillus subtilis | 6.25 - 25 | 24 - 25 |

| Substituted Benzamides | Escherichia coli | 3.12 - 12.5 | 24 - 31 |

Data is representative of substituted benzamides and is provided to illustrate the potential activity of derivatives of this compound.[2]

Experimental Workflow for Synthesis and Evaluation of Benzamide Derivatives

Synthetic and screening workflow for novel benzamides.

Application II: Development of Potential Anti-inflammatory Agents via NF-κB Pathway Inhibition

Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[3][4] A plausible mechanism of action for novel compounds derived from this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[5]

Hypothesized Mechanism of Action

Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Small molecule inhibitors can interfere with this pathway at various points, such as by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[6]

Signaling Pathway Diagram: Hypothesized Inhibition of the NF-κB Pathway

References

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. benchchem.com [benchchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Chloro-4-ethoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry. While direct experimental evidence for its biological activity is limited in publicly available literature, its structural similarity to other bioactive benzoic acid analogs suggests potential as an antimicrobial and anti-inflammatory agent. This document provides an overview of its predicted activities based on structure-activity relationships of related compounds and detailed protocols for its evaluation.

Predicted Biological Activities

Based on the known biological activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Benzoic acid and its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes.[1][2] The presence of a halogen (chlorine) and an ethoxy group may modulate its lipophilicity and, consequently, its antimicrobial efficacy.[1] Studies on related compounds, such as 2-chlorobenzoic acid derivatives, have demonstrated antibacterial and antifungal potential.[3]

-

Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects. This activity is often associated with the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX), or modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[4][5] The NF-κB signaling pathway is a key regulator of inflammation.[6]

-

Enzyme Inhibition: The substituted benzoic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy.[7] While structurally distinct, this highlights the potential for chloro-substituted benzoic acids to be developed as specific enzyme inhibitors.

Quantitative Data from Structurally Related Compounds

To provide a rationale for the experimental evaluation of this compound, the following tables summarize quantitative data for structurally analogous compounds.

Table 1: Antimicrobial Activity of a Related Benzoic Acid Derivative

| Compound | Microorganism | Assay | Result | Reference |

|---|

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Significant reduction in biofilm formation |[4] |

Table 2: Enzyme Inhibitory Activity of a Related Chloro-Benzoic Acid Derivative

| Compound | Target | Assay Type | IC50 | Reference |

|---|

| Compound N5a (a 4-amino-3-chloro benzoate ester derivative) | EGFR Tyrosine Kinase | In vitro kinase assay | Not specified, but showed potent inhibition |[7] |

Table 3: Anti-inflammatory Activity of a Related Chloro-Hydroxybenzoic Acid Derivative

| Compound | Activity | Model | Key Finding | Reference |

|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Anti-inflammatory | LPS-activated primary microglia | Inhibited NO and PGE2 production, and iNOS and COX-2 expression |[5] |

Experimental Protocols

The following protocols are provided for the evaluation of the predicted biological activities of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

-

Preparation of Inoculum:

-

From a fresh culture of the test bacterium, suspend several colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 16-20 hours.[8]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

-

Protocol for Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of COX-2, a key enzyme in the inflammatory pathway.[11][12]

Materials:

-

This compound

-

Recombinant Human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer on ice.

-

-

Assay Setup:

-

Dissolve this compound and Celecoxib in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well.

-

Add the test compound (this compound) at various concentrations to the sample wells.

-

Add Celecoxib to the positive control wells and solvent to the enzyme control wells.

-

Add the diluted COX-2 enzyme to all wells except the negative control wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[11]

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Potential Mechanism of Action: NF-κB Signaling Pathway

Should this compound demonstrate anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.[6]

Conclusion

While this compound is a commercially available synthetic building block, its potential in medicinal chemistry remains largely unexplored. The structural similarities to known antimicrobial and anti-inflammatory agents provide a strong rationale for its investigation. The protocols outlined in this document offer a starting point for the systematic evaluation of its biological activities and potential mechanisms of action. Further research is warranted to elucidate the therapeutic potential of this compound.

References

- 1. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Synthesis of Bioactive Molecules Using 3-Chloro-4-ethoxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3-Chloro-4-ethoxybenzoic acid as a key starting material. This versatile building block is particularly relevant in the development of novel kinase inhibitors for cancer therapy, owing to its structural features that allow for diverse chemical modifications.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. The presence of the carboxylic acid group allows for the formation of amides and esters, which are common functionalities in many drug molecules. The chloro and ethoxy substituents on the benzene ring influence the molecule's electronic properties and lipophilicity, which can be fine-tuned to optimize the potency, selectivity, and pharmacokinetic properties of the final bioactive compounds. This document will focus on the application of this compound in the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.

Application: Synthesis of EGFR Kinase Inhibitors

Derivatives of substituted benzoic acids are key components in the design of EGFR tyrosine kinase inhibitors (TKIs).[1][2] EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/m-TOR pathway, promoting cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling and induce apoptosis in cancer cells.

The general structure of many EGFR inhibitors consists of a core heterocyclic system linked to a substituted phenyl ring. This compound provides a suitable phenyl scaffold for this purpose. By converting the carboxylic acid to an amide, various heterocyclic or aromatic amines can be introduced to explore the structure-activity relationship (SAR) and identify potent inhibitors.

Logical Relationship: From Starting Material to Bioactive Compound

Caption: Synthetic workflow from this compound to a bioactive amide derivative.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of bioactive amide derivatives from this compound. These methods are based on standard organic synthesis techniques and can be adapted for the synthesis of a library of compounds for screening purposes.

Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride

This protocol describes the activation of the carboxylic acid group, a crucial first step for subsequent amide coupling reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude 3-Chloro-4-ethoxybenzoyl chloride.

-

The crude acyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-3-chloro-4-ethoxybenzamide

This protocol details the coupling of the activated acyl chloride with a representative aromatic amine to form the final amide product.

Materials:

-

Crude 3-Chloro-4-ethoxybenzoyl chloride

-

Substituted aniline or heterocyclic amine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 3-Chloro-4-ethoxybenzoyl chloride in anhydrous DCM.

-

To this solution, add the desired amine (1.0 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-3-chloro-4-ethoxybenzamide.

Quantitative Data: Biological Activity of Structurally Related EGFR Inhibitors

While specific biological data for derivatives of this compound is not extensively available, the following tables summarize the in vitro anticancer activity of structurally similar 4-amino-3-chloro benzoate ester derivatives, which serve as a strong rationale for exploring this chemical space.[1][2] These compounds were evaluated for their ability to inhibit the proliferation of various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of Hydrazine-1-carbothioamide Derivatives [1]

| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colorectal Carcinoma) |

| N5a | 0.09 | 0.11 | 0.13 |

| N5b | 0.12 | 0.15 | 0.18 |

| N5c | 0.15 | 0.19 | 0.22 |

| N5d | 0.18 | 0.21 | 0.25 |

| Erlotinib * | 0.08 | 0.10 | 0.12 |

*Erlotinib was used as a positive control.

Table 2: EGFR Kinase Inhibitory Activity [1]

| Compound | EGFR Inhibition (%) at 10 µM |

| N5a | 85.2 |

| N5b | 81.5 |

| N5c | 78.9 |

| N5d | 75.3 |

| Erlotinib | 92.4 |

Mechanism of Action: EGFR Signaling Pathway

The synthesized bioactive molecules are designed to inhibit the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The diagram below illustrates the targeted pathway.

Caption: Inhibition of the EGFR signaling pathway by a synthesized bioactive molecule.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive molecules, particularly in the realm of anticancer drug discovery. The protocols and data presented herein provide a foundational framework for researchers to design and synthesize libraries of compounds targeting EGFR and other relevant kinases. The structural similarity to known potent inhibitors suggests that derivatives of this compound are worthy of further investigation as potential therapeutic agents.

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

Application Notes and Protocols: 3-Chloro-4-ethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Chloro-4-ethoxybenzoic acid as a key intermediate in the synthesis of pharmaceutical compounds. The information presented herein is intended to guide researchers and drug development professionals in leveraging the unique structural features of this compound for the creation of novel therapeutic agents.

Introduction

This compound is a substituted benzoic acid derivative with the molecular formula C₉H₉ClO₃.[1] Its structure, featuring a carboxylic acid group, a chlorine atom, and an ethoxy group on the benzene ring, makes it a valuable building block in organic synthesis. The carboxylic acid moiety serves as a handle for various chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. The chloro and ethoxy substituents influence the electronic properties and lipophilicity of the molecule, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug substance.

While direct, publicly documented syntheses of commercial drugs starting from this compound are not prevalent, its structural motifs are present in a number of biologically active molecules. This document presents a hypothetical case study illustrating its application in the synthesis of a novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, a class of drugs widely used in oncology.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 213598-15-3[1] |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 211-215 °C[1] |

| SMILES | CCOc1ccc(cc1Cl)C(O)=O[1] |

Hypothetical Application: Synthesis of an EGFR Kinase Inhibitor

This section outlines a hypothetical synthesis of "EGFRi-472," a novel small molecule inhibitor of EGFR, using this compound as a key starting material. The synthetic strategy involves the formation of an amide bond between this compound and a substituted aniline, a common structural feature in many EGFR inhibitors like Gefitinib.

The overall synthetic scheme is a two-step process:

-

Activation of the carboxylic acid of this compound to form the corresponding acyl chloride.

-

Amide coupling of the acyl chloride with a substituted aniline to yield the target molecule, EGFRi-472.

Protocol 1: Synthesis of 3-Chloro-4-ethoxybenzoyl chloride

This protocol describes the conversion of this compound to its more reactive acyl chloride derivative.

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

To the flame-dried round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF.

-

From the dropping funnel, add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-4-ethoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.

-

Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-3-chloro-4-ethoxybenzamide (EGFRi-472)

This protocol details the amide bond formation between the acyl chloride and the substituted aniline.

-

Materials:

-

3-Chloro-4-ethoxybenzoyl chloride (from Protocol 1)

-

4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

-

-

Procedure:

-

In a separate flask, dissolve 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 3-Chloro-4-ethoxybenzoyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, EGFRi-472.

-

The following table summarizes the key quantitative parameters for the hypothetical synthesis of EGFRi-472.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | This compound | Thionyl chloride | 1 : 1.2 | Toluene | 110 | 2 | >95 (crude) |

| 2 | 3-Chloro-4-ethoxybenzoyl chloride | 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline | 1 : 1 | DCM | 0 to RT | 4-6 | 75-85 |

Visualizations

The following diagram illustrates the workflow for the synthesis of the hypothetical EGFR inhibitor, EGFRi-472.

References

Application of 3-Chloro-4-ethoxybenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid group, a chlorine atom, and an ethoxy group, make it a versatile intermediate for the synthesis of a variety of more complex molecules. In the agrochemical industry, such intermediates are crucial for the development of new herbicides, fungicides, and insecticides.[1][2][3] The presence of the chloro and ethoxy groups can influence the lipophilicity, metabolic stability, and ultimately the biological activity of the final agrochemical product. These properties are critical in designing effective and safe crop protection agents.[4]

This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a potential agrochemical candidate. The information is intended to guide researchers in the potential applications of this chemical intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures and for the characterization of the final products.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 211-215 °C | |

| CAS Number | 213598-15-3 |

Hypothetical Agrochemical Target: A Novel Benzamide Fungicide